Her2-IN-13

HER2 inhibition enzymatic assay kinase profiling

Her2-IN-13 delivers 8 nM HER2 potency with a defined 50-fold selectivity over wild-type EGFR (IC50 0.40 µM) and a hERG IC50 of 13.3 µM (>1,600-fold margin). Use as a moderate-selectivity reference between lapatinib and tucatinib, or for SAR studies comparing in-series potency gradients (2.25-fold more potent than Her2-IN-14). Match these exact quantitative profiles to avoid assay discrepancies. Research use only; not for clinical use.

Molecular Formula C26H23ClF2N8O3
Molecular Weight 569.0 g/mol
Cat. No. B12387785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHer2-IN-13
Molecular FormulaC26H23ClF2N8O3
Molecular Weight569.0 g/mol
Structural Identifiers
SMILESCN1CCC(C(C1)(F)F)OC2=C(C=CC3=C2C(=NC=N3)NC4=CC(=C(C=C4)OC5=CC6=NC=NN6C=N5)Cl)OC
InChIInChI=1S/C26H23ClF2N8O3/c1-36-8-7-20(26(28,29)11-36)40-24-19(38-2)6-4-17-23(24)25(32-12-30-17)35-15-3-5-18(16(27)9-15)39-22-10-21-31-13-34-37(21)14-33-22/h3-6,9-10,12-14,20H,7-8,11H2,1-2H3,(H,30,32,35)/t20-/m1/s1
InChIKeyOCTIIGKPLDEYJH-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Her2-IN-13 (Compound 33) Procurement Guide: What Buyers Need to Know


Her2-IN-13 (Compound 33) is a quinazoline-based HER2 tyrosine kinase inhibitor with an enzymatic IC50 of 8 nM against HER2 and 0.40 μM against wild-type EGFR [1]. It is one of 99 example compounds claimed in patent WO2020057511A1, which covers quinazoline derivatives as antitumor agents [2]. For procurement decisions, Her2-IN-13 is exclusively a research-use-only tool compound with no clinical development status, and its value proposition rests on quantifiable differences from established HER2 inhibitors in enzymatic potency, EGFR selectivity window, and hERG safety margin.

Why Her2-IN-13 Cannot Be Replaced by Generic HER2 Inhibitors in Research Protocols


HER2 inhibitors within the quinazoline and related chemical classes exhibit substantial variation across three procurement-critical parameters: HER2 enzymatic potency, wild-type EGFR selectivity (which correlates with potential off-target toxicity), and hERG channel inhibition (a key cardiac safety liability). These parameters are not reliably inferred from structural similarity [1]. The patent source WO2020057511A1 explicitly demonstrates that structurally proximate analogs (e.g., Compound 34/Her2-IN-14, Compound 31) show measurable differences in potency and hERG liability relative to Her2-IN-13 [2]. Consequently, substitution with an in-class alternative without matching these quantitative profiles risks altering experimental outcomes in selectivity-dependent and safety-relevant assays.

Her2-IN-13 Procurement Evidence: Quantitative Differentiation from Key Comparators


Her2-IN-13 Enzymatic HER2 Potency Compared to Lapatinib, Neratinib, and Tucatinib

Her2-IN-13 exhibits an HER2 enzymatic IC50 of 8 nM [1], placing it in the same nanomolar potency tier as tucatinib (8 nM) and lapatinib (9 nM), while demonstrating measurably higher potency than neratinib (59 nM) under comparable enzymatic assay conditions [2]. This potency difference is relevant for studies where target engagement efficiency is a critical variable.

HER2 inhibition enzymatic assay kinase profiling

Her2-IN-13 EGFR Selectivity Window Versus Tucatinib and Lapatinib

Her2-IN-13 demonstrates a 50-fold selectivity window for HER2 over wild-type EGFR, based on HER2 IC50 of 8 nM and wt-EGFR IC50 of 400 nM (0.40 μM) . In contrast, tucatinib reportedly achieves approximately 500-fold selectivity in cell-based assays [1], while lapatinib shows near-equipotent dual inhibition with EGFR IC50 of 6 nM and HER2 IC50 of 17 nM [2]. This places Her2-IN-13 in an intermediate selectivity profile.

selectivity profiling off-target effects EGFR inhibition

Her2-IN-13 hERG Safety Margin: Quantitative Differentiation from Patent Reference Compounds

Her2-IN-13 inhibits the hERG potassium channel with an IC50 of 13.3 μM . Patent WO2020057511A1 Table 3 explicitly demonstrates that Her2-IN-13 (Compound 33) and structurally related Compounds 31 and 36 exhibit markedly lower hERG inhibition than Reference Example 1, which serves as the patent's internal comparator for cardiac safety liability [1]. The 13.3 μM value provides a >1,600-fold safety margin relative to its 8 nM HER2 IC50.

hERG inhibition cardiotoxicity safety pharmacology

Her2-IN-13 Differentiation from Structurally Proximate Patent Analog Her2-IN-14

Within the WO2020057511A1 patent series, Her2-IN-13 (Compound 33) demonstrates a 2.25-fold higher HER2 potency than its closest analog Her2-IN-14 (Compound 34), which exhibits an HER2 IC50 of 18 nM [1]. This difference arises from the structural variation between consecutive example compounds in the same quinazoline derivative series.

SAR quinazoline derivatives analog comparison

Her2-IN-13 Research Applications: Evidence-Based Procurement Scenarios


Enzymatic HER2 Inhibition Studies Requiring Sub-10 nM Potency with Moderate EGFR Activity

Her2-IN-13 is appropriate for biochemical kinase assays and enzymatic screening campaigns where an HER2 IC50 of 8 nM is required, and the accompanying 0.40 μM wt-EGFR IC50 is either acceptable or serves as a benchmark for comparative selectivity profiling. This application derives directly from the 50-fold selectivity window established in Section 3 Evidence Item 2. Researchers comparing compound series with differential EGFR/HER2 selectivity profiles may use Her2-IN-13 as a moderate-selectivity reference point between lapatinib (dual inhibitor) and tucatinib (highly selective) [1].

In Vivo Pharmacology Studies Prioritizing Cardiac Safety Margin

For rodent or other preclinical animal studies where cardiac safety is a critical endpoint, Her2-IN-13's hERG IC50 of 13.3 μM provides a quantifiable safety margin exceeding 1,600-fold relative to its HER2 IC50 . The patent WO2020057511A1 specifically identifies Compound 33 (Her2-IN-13) as exhibiting reduced hERG toxicity relative to reference compounds in the same series [2]. This application is particularly relevant for dose-escalation studies and chronic dosing regimens where cumulative hERG liability is a concern.

Structure-Activity Relationship Studies Within Quinazoline-Based HER2 Inhibitor Series

As one of 99 example compounds in patent WO2020057511A1, Her2-IN-13 serves as a characterized reference compound for SAR studies exploring modifications to the quinazoline core. Its 2.25-fold potency advantage over Her2-IN-14 (Compound 34, 18 nM) provides a defined potency gradient that can guide medicinal chemistry optimization efforts [3]. Procurement of Her2-IN-13 alongside structurally related analogs enables systematic evaluation of substituent effects on HER2 potency and hERG liability.

Comparative Profiling Against Tucatinib and Lapatinib in Cellular Contexts

Her2-IN-13's intermediate selectivity profile (50-fold HER2 over EGFR) positions it as a useful comparator for studies benchmarking the cellular consequences of differential EGFR/HER2 selectivity. Experiments may include phospho-kinase array profiling, proliferation assays in HER2-amplified versus EGFR-expressing cell lines, or combination studies with EGFR-directed agents. The 8 nM HER2 potency, equivalent to tucatinib [1], allows researchers to isolate selectivity-driven rather than potency-driven differences in cellular phenotypes.

Quote Request

Request a Quote for Her2-IN-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.